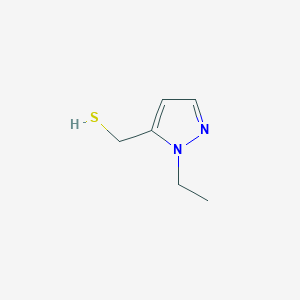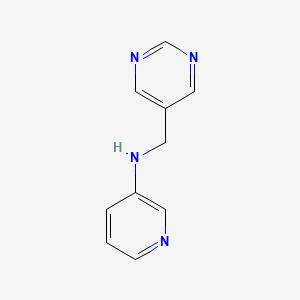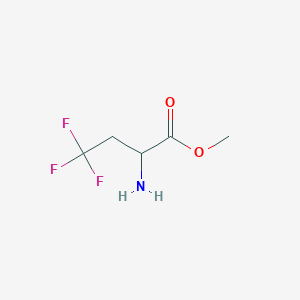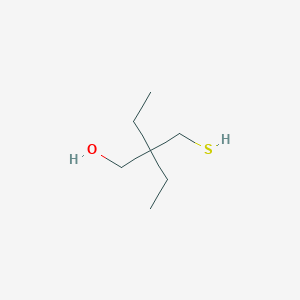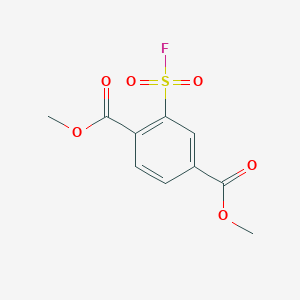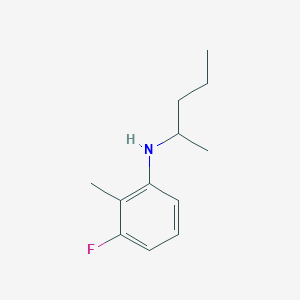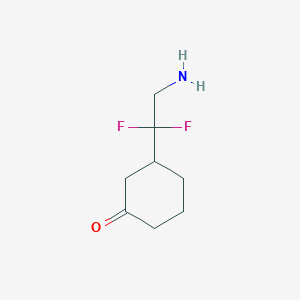
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one is a chemical compound with the molecular formula C8H13F2NO It is characterized by the presence of a cyclohexanone ring substituted with a 2-amino-1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with a suitable difluoroethylamine derivative. One common method involves the use of 2,2-difluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)cyclohexan-1-one: Lacks the difluoro substitution, resulting in different chemical and biological properties.
3-(2-Amino-1,1-dichloroethyl)cyclohexan-1-one: Contains chlorine atoms instead of fluorine, which can affect its reactivity and interactions.
3-(2-Amino-1,1-dibromoethyl)cyclohexan-1-one: Bromine substitution can lead to different steric and electronic effects.
Uniqueness
The presence of the difluoroethyl group in 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one imparts unique properties such as increased stability, lipophilicity, and specific reactivity patterns. These characteristics make it a valuable compound for various research applications and distinguish it from its analogs.
Properties
Molecular Formula |
C8H13F2NO |
|---|---|
Molecular Weight |
177.19 g/mol |
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h6H,1-5,11H2 |
InChI Key |
HNOZIFYUDVPWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Amino(cyclopropyl)methyl]-4-bromo-6-methoxyphenol](/img/structure/B13286035.png)

![3-{[1-(3-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13286043.png)
![1-[(Trimethylsilyl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13286044.png)
![[(3-Chlorophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13286050.png)
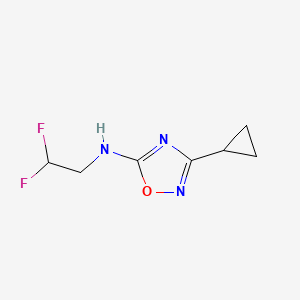
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine](/img/structure/B13286056.png)
